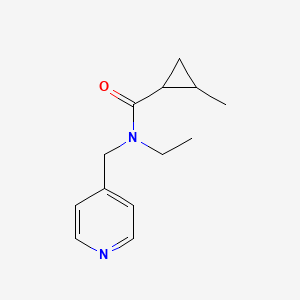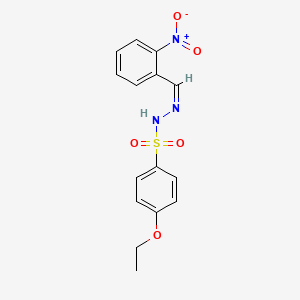
N-ethyl-2-methyl-N-(4-pyridinylmethyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-2-methyl-N-(4-pyridinylmethyl)cyclopropanecarboxamide (also known as S44819) is a novel compound that has shown promise in scientific research. It belongs to the class of cyclopropanecarboxamide derivatives and has been synthesized using a specific method.
Mecanismo De Acción
N-ethyl-2-methyl-N-(4-pyridinylmethyl)cyclopropanecarboxamide acts as a selective antagonist of the serotonin 5-HT1A receptor. This receptor is known to play a role in the regulation of mood and anxiety. By blocking this receptor, the compound may have anxiolytic and antidepressant effects. The exact mechanism of action of the compound is still being investigated.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce anxiety-like behaviors in animals. It has also been shown to have antidepressant-like effects in animal models of depression. The compound has been found to be well-tolerated and has not shown any significant side effects in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-ethyl-2-methyl-N-(4-pyridinylmethyl)cyclopropanecarboxamide in lab experiments is its selectivity for the serotonin 5-HT1A receptor. This allows for more specific investigation of the role of this receptor in neurological disorders. However, one limitation is that the compound has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for research on N-ethyl-2-methyl-N-(4-pyridinylmethyl)cyclopropanecarboxamide. One direction is to investigate its potential use in the treatment of other neurological disorders such as schizophrenia and bipolar disorder. Another direction is to study its mechanism of action in more detail, including its effects on other neurotransmitter systems. Additionally, research could focus on developing more potent and selective compounds based on the structure of this compound.
Métodos De Síntesis
The synthesis of N-ethyl-2-methyl-N-(4-pyridinylmethyl)cyclopropanecarboxamide involves the reaction of 2-methylcyclopropanecarboxylic acid with N-ethyl-N-(4-pyridinylmethyl)amine in the presence of a coupling agent. The resulting compound is then purified using column chromatography. This method has been reported in a scientific paper published in the Journal of Medicinal Chemistry.
Aplicaciones Científicas De Investigación
N-ethyl-2-methyl-N-(4-pyridinylmethyl)cyclopropanecarboxamide has been investigated for its potential use in the treatment of neurological disorders such as depression and anxiety. It has been shown to act as a selective antagonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. The compound has also been studied for its potential use in the treatment of neuropathic pain.
Propiedades
IUPAC Name |
N-ethyl-2-methyl-N-(pyridin-4-ylmethyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-3-15(13(16)12-8-10(12)2)9-11-4-6-14-7-5-11/h4-7,10,12H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOOTTSAJHPHAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=NC=C1)C(=O)C2CC2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5363742.png)


![N-[4-(acetylamino)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5363751.png)
![1-ethyl-4-({methyl[(3-phenyl-5-isoxazolyl)methyl]amino}methyl)-1H-pyrrole-2-carbonitrile](/img/structure/B5363758.png)

![1-(1-adamantyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B5363771.png)
![N-(4-bromophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5363778.png)
![N-{2-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}methanesulfonamide](/img/structure/B5363782.png)
![2-({[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5363783.png)

![8-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5363796.png)
![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-{[methyl(3-methylbutyl)amino]methyl}piperidin-2-one](/img/structure/B5363813.png)
![5-bromo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenesulfonamide](/img/structure/B5363825.png)